

The Role of CRTh2 in Th2 Cell Migration and Activation: A Technical Guide

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Abstract

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor that plays a pivotal role in the orchestration of type 2 inflammatory responses. Its ligand, Prostaglandin D2 (PGD2), is prominently released by activated mast cells during allergic reactions. CRTh2 is highly expressed on key effector cells of allergic inflammation, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[1][2][3] Activation of the PGD2-CRTh2 signaling axis induces potent chemotaxis of these cells, facilitates the production of pro-inflammatory Th2-type cytokines, and ultimately amplifies the allergic cascade.[2][4] This guide provides an in-depth technical overview of the functions of CRTh2, focusing on its critical roles in Th2 cell migration and activation, the underlying signaling pathways, and key experimental methodologies for its study.

CRTh2: The Receptor and its Ligand

CRTh2 is a seven-transmembrane G-protein coupled receptor that binds PGD2 with high affinity. Upon ligand binding, CRTh2 couples primarily to the Gai subunit of the heterotrimeric G protein complex. This interaction initiates a signaling cascade that distinguishes its function from the other PGD2 receptor, DP1, which typically couples to Gas and elevates intracellular cAMP. The expression of CRTh2 is considered one of the most reliable surface markers for identifying human Th2 cells, making it a key target for understanding and modulating type 2 immunity.



The Role of CRTh2 in Th2 Cell Migration (Chemotaxis)

A primary function of the PGD2-CRTH2 axis is to direct the migration of Th2 cells to sites of allergic inflammation. PGD2, released in high concentrations by mast cells upon allergen exposure, acts as a potent chemoattractant for CRTh2-expressing Th2 cells. This CRTh2-mediated chemotaxis is a critical step in the recruitment of effector lymphocytes that orchestrate the late-phase allergic response.

The chemotactic response is dependent on the activation of the Gai pathway, leading to downstream signaling events that culminate in actin polymerization and cell movement. Studies have demonstrated that supernatants from immunologically activated mast cells can induce significant Th2 cell chemotaxis, and this effect is inhibited by CRTh2 antagonists like ramatroban.

Quantitative Data on CRTh2-Mediated Th2 Cell Migration



Ligand/Ago nist	Concentrati on	Effect on Th2 Cells	Antagonist	Result of Antagonism	Reference
PGD2	10 nM - 1 μM	Dose- dependent chemotaxis and Ca2+ mobilization	Ramatroban	Inhibition of chemotaxis	
PGD2	30 nM	Peak chemotactic response in cultured Th2 cells	Anti-CRTH2 mAb (BM7)	Inhibition of chemotaxis	
DK-PGD2 (Selective CRTH2 Agonist)	30 nM	Induced chemotaxis comparable to PGD2	Anti-CRTH2 mAb (BM7)	Inhibition of chemotaxis	
Supernatant from IgE/anti- IgE stimulated nasal polyp tissue	N/A (PGD2 levels correlated with chemotaxis)	Significantly increased chemotaxis of Th2 cells	Ramatroban	Inhibition of chemotactic effect	

The Role of CRTh2 in Th2 Cell Activation

Beyond its role in cell migration, CRTh2 activation is unique in its ability to directly stimulate Th2 cell activation and cytokine production, even in the absence of T-cell receptor (TCR) costimulation. PGD2, at concentrations found at inflammatory sites, preferentially induces the transcription and release of key pro-inflammatory Th2 cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13.

This activation amplifies the type 2 immune response:

• IL-4 promotes B-cell class switching to IgE.



- IL-5 is crucial for eosinophil recruitment, activation, and survival.
- IL-13 contributes to airway hyperresponsiveness, mucus production, and tissue remodeling.

This CRTh2-dependent cytokine production provides a powerful feed-forward mechanism where an initial mast cell degranulation can lead to a robust and sustained Th2-dominated inflammatory environment.

Quantitative Data on CRTh2-Mediated Th2 Cell Activation



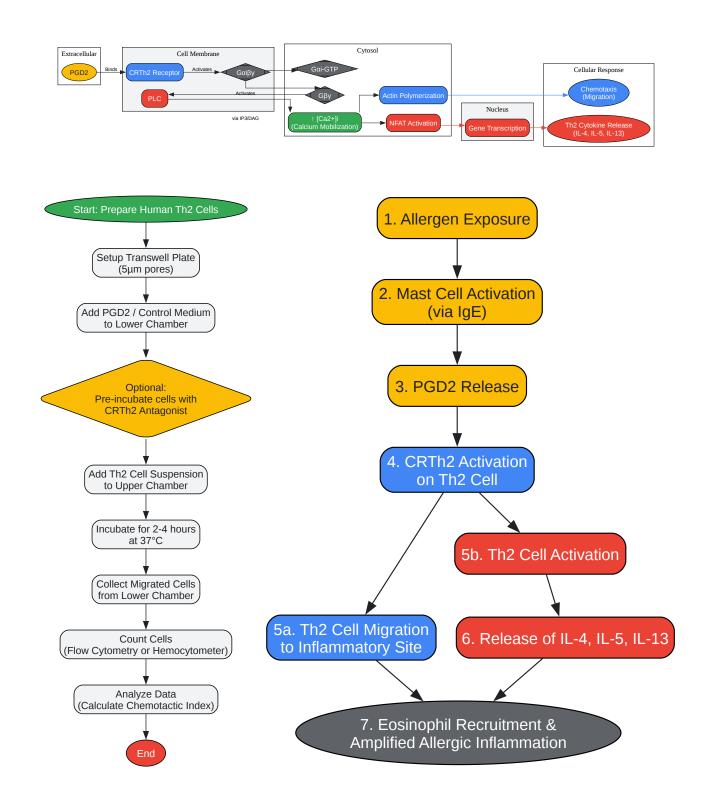
Stimulant	Concentr ation	Cytokine Measured	Effect	Antagoni st	Result of Antagoni sm	Referenc e
PGD2	100 nM	IL-4, IL-5, IL-13	Significant, dose- dependent increase in protein release and gene transcriptio	Ramatroba n (1 μM)	Marked inhibition of cytokine production	
DK-PGD2 (Selective CRTH2 Agonist)	100 nM	IL-4, IL-5, IL-13	Mimicked the effect of PGD2, inducing cytokine gene transcriptio n and protein secretion	N/A	N/A	
Supernata nt from activated mast cells	N/A	IL-4, IL-5, IL-13	Stimulated production of mRNA and protein	CRTH2 Inhibition	Abolished the effect	

CRTh2 Signaling Pathway

Activation of CRTh2 by PGD2 initiates a signaling cascade through the Gαi protein. This leads to the dissociation of the Gαi and Gβγ subunits, which trigger parallel downstream pathways resulting in both cell migration and activation. The key events include activation of Phospholipase C (PLC), generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentration ([Ca2+]i), which is a critical



event for both chemotaxis and the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells) that drive cytokine production.



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